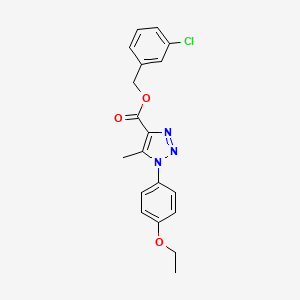

(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a 4-ethoxyphenyl group at the 1-position and a (3-chlorophenyl)methyl ester at the 4-carboxylate position. The triazole core is known for its stability and ability to participate in hydrogen bonding, which may enhance adsorption on metal surfaces or biological targets.

Properties

IUPAC Name |

(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-3-25-17-9-7-16(8-10-17)23-13(2)18(21-22-23)19(24)26-12-14-5-4-6-15(20)11-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTHYRAEYDHVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.

-

Step 1: Synthesis of Azide Intermediate

- The azide intermediate can be synthesized by reacting 3-chlorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at room temperature.

-

Step 2: Cycloaddition Reaction

- The azide intermediate is then reacted with an alkyne derivative, such as 1-ethoxy-4-ethynylbenzene, in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) in a solvent like tetrahydrofuran (THF) under reflux conditions. This results in the formation of the triazole ring.

-

Step 3: Esterification

- The final step involves the esterification of the triazole derivative with methyl chloroformate in the presence of a base such as pyridine to yield (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anticancer, antifungal, or antibacterial agents.

Biological Studies: It can be employed in biological assays to study its effects on various biological targets, including enzymes and receptors.

Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: It can serve as a probe in chemical biology studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogs, highlighting substituent variations and their implications:

*Hypothetical formula and weight calculated based on structural similarity.

Key Observations:

- Substituent Position : The 4-ethoxyphenyl group in the target compound introduces an electron-donating ethoxy group, contrasting with electron-withdrawing chloro substituents in analogs like ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. This difference may enhance solubility or alter electronic interactions in corrosion inhibition .

- Biological Potential: Compounds like BA99232 and triazolothiadiazine derivatives suggest that halogenated triazoles may exhibit antimicrobial or antiparasitic activity, though direct evidence for the target compound is lacking.

Corrosion Inhibition Performance

Studies on ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrate its efficacy as a corrosion inhibitor for aluminium alloys in hydrochloric acid, achieving inhibition efficiencies >80% at 0.5 mM concentration . The mechanism involves adsorption via the triazole nitrogen and ester oxygen atoms, forming protective films. The target compound’s bulkier (3-chlorophenyl)methyl ester may reduce adsorption kinetics but improve film stability due to increased hydrophobicity.

Physical-Chemical Properties

- Melting Points : Ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate melts at 186–188°C , while the target compound’s melting point is unreported but expected to be higher due to increased molecular weight.

- Solubility : The ethoxy group in the target compound may improve aqueous solubility compared to chlorophenyl analogs, though this requires experimental validation.

Biological Activity

(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C19H18ClN3O3. Its structure features a triazole ring substituted with a chlorobenzyl group and an ethoxyphenyl group, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN3O3 |

| Molecular Weight | 373.81 g/mol |

| IUPAC Name | (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |

| CAS Number | 946330-70-7 |

Synthesis

The synthesis of (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process including the Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the efficient formation of the triazole ring through the reaction of azides and alkynes under mild conditions.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have been shown to inhibit cell proliferation in various cancer cell lines:

- Case Study: A study reported that a series of triazole hybrids exhibited potent antitumor activity against H460 lung cancer cells with IC50 values ranging from 10 to 30 µM . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial effects. Research indicates that (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Efficacy: In vitro studies revealed that some synthesized triazoles demonstrated minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli, indicating strong antibacterial activity .

Enzyme Inhibition

The compound has shown potential in inhibiting key enzymes involved in various biological processes. For example, it may act as an inhibitor of butyrylcholinesterase (BuChE), which is relevant in neurodegenerative diseases.

- Research Findings: In silico studies suggest that modifications on the triazole scaffold enhance binding affinity to BuChE, leading to increased inhibitory activity compared to traditional inhibitors like galantamine .

The biological activity of (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate can be attributed to its ability to form hydrogen bonds and π-π interactions with target biomolecules. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and interaction with enzymes or receptors.

Q & A

Q. What are the key synthetic strategies for preparing (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by esterification or amidation to introduce substituents. Key steps include:

- Cycloaddition : Reacting an alkyne (e.g., 4-ethoxyphenylacetylene) with an azide precursor (e.g., 3-chlorobenzyl azide) under Cu(I) catalysis .

- Esterification : Coupling the triazole intermediate with a carboxylic acid derivative (e.g., methyl chloroformate) in solvents like DCM or THF .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and characterized via NMR .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and molecular integrity .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula .

- X-ray Crystallography : For unambiguous structural determination, SHELXL is used for refinement, and ORTEP-III/WinGX for visualization of anisotropic displacement parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in triazole synthesis?

Use Design of Experiments (DOE) to systematically evaluate variables:

- Catalyst loading : Copper(I) iodide (0.5–2 mol%) impacts cycloaddition efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may reduce selectivity .

- Temperature : Elevated temperatures (60–80°C) accelerate reactions but risk side-product formation . Statistical tools (e.g., ANOVA) can identify significant factors, as demonstrated in split-plot experimental designs .

Q. How should researchers resolve contradictions in reported biological activity data for triazole derivatives?

- Assay standardization : Compare studies using identical cell lines (e.g., MCF-7 for anticancer activity) and protocols (e.g., MTT assay) .

- Structural analogs : Analyze substituent effects; e.g., 4-ethoxyphenyl vs. 4-fluorophenyl groups alter hydrophobicity and target binding .

- Meta-analysis : Cross-reference bioactivity datasets from peer-reviewed sources to identify trends or outliers .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes (e.g., GROMACS simulations) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural optimization .

Q. How can crystallographic challenges (e.g., disorder or twinning) be addressed during structural refinement?

- SHELXL refinement : Use

PARTinstructions to model disordered groups andTWINcommands for twinned crystals . - Validation tools : Check geometry with

PLATONand R-factor convergence (<5% for high-resolution data) . - Visualization : ORTEP-III/WinGX generates publication-quality ellipsoid plots, highlighting anisotropic thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.